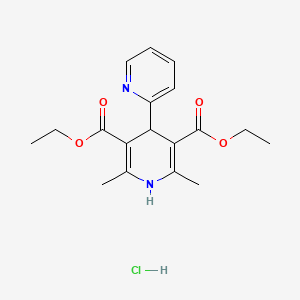
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry for its potential anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride typically involves a multistep synthetic route. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often require heating and the use of solvents such as ethanol. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced using hydrogenation methods, often employing catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, forming different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride involves its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release . This action makes it useful in treating conditions like hypertension and angina .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties and specific clinical uses . Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potentials .
Biological Activity
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This compound belongs to the 1,4-dihydropyridine (DHP) family, which is known for its diverse biological effects, particularly in cardiovascular and neurological applications. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N2O4 with a molecular weight of approximately 329.39 g/mol. The structure features a pyridine ring substituted at the 4-position and a dihydropyridine core that contributes to its biological activity.
Pharmacological Properties
- Calcium Channel Modulation :
- Antimycobacterial Activity :
- Anticonvulsant Effects :
- Anticancer Activity :
Synthesis and Characterization
The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine involves a one-pot multicomponent reaction that yields high purity and yield (approximately 85%) . The crystal structure reveals a slightly distorted boat conformation typical of DHPs, which may influence its biological interactions.
Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Activity | Methodology | Findings |
|---|---|---|
| Calcium Channel Blocking | Electrophysiological assays | Significant inhibition of calcium influx |
| Antimycobacterial | MIC determination against Mycobacterium tuberculosis | Effective at low concentrations |
| Anticonvulsant | Pentylenetetrazole-induced seizures in rodents | Reduced seizure frequency |
| Cytotoxicity | MTT assay on HCT116 cells | IC50 values indicating potent cytotoxicity |
Discussion
The diverse biological activities exhibited by diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine suggest its potential as a multi-target therapeutic agent. Its ability to modulate calcium channels aligns with existing DHPs used in clinical practice for cardiovascular diseases. Moreover, the emerging evidence of anticancer and antimycobacterial properties positions it as a candidate for further research and development.
Properties
CAS No. |
23125-29-3 |
|---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13;/h7-10,16,20H,5-6H2,1-4H3;1H |
InChI Key |
GTMOHOMEENZHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















